molecular formula C20H23BrClN3O B8236276 Brorphine (hydrochloride)

Brorphine (hydrochloride)

Cat. No. B8236276
M. Wt: 436.8 g/mol
InChI Key: ASWDEGDBUGKAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brorphine (hydrochloride) is a useful research compound. Its molecular formula is C20H23BrClN3O and its molecular weight is 436.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Brorphine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brorphine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Identification and Characterization

  • Brorphine, a novel synthetic opioid with a piperidine benzimidazolone structure, has been identified and chemically characterized. Studies have utilized techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared (FT-IR) spectroscopy for its full chemical characterization (Verougstraete et al., 2020).

Forensic Toxicology

  • Brorphine has been a subject of interest in forensic toxicology, especially in the context of new psychoactive substances (NPS) on illicit drug markets. Research has focused on the development of assays for identification and quantitative confirmation of brorphine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Krotulski et al., 2020).

Analytical Chemistry

  • Brorphine's quantification in oral fluid has been researched using Fabric Phase Sorptive Extraction (FPSE) and liquid chromatography–tandem mass spectrometry (LC-MS/MS), highlighting its significance in the detection of NPS (Florou et al., 2022).

Pharmacological Studies

  • The pharmacological and metabolic characterization of brorphine has been explored, with studies investigating its in vivo and in vitro metabolism and its activity on opioid receptors. Such research is crucial for understanding the effects of new synthetic opioids and their potential impact on health (Grafinger et al., 2021).

properties

IUPAC Name

3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O.ClH/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25;/h2-9,14,17H,10-13H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWDEGDBUGKAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027170
Record name Brorphine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brorphine (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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